6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Activities
The compound 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione, as part of a broader class of pyrimidine-dione derivatives, has been explored for various pharmacological activities. For instance, Kubota et al. (2009) synthesized a series of phenothiazine carboxylic acid derivatives with a 6-amino-pyrimidine-2,4(1H,3H)-dione moiety to investigate their potential as histamine H(1) antagonists and anti-inflammatory agents. These compounds exhibited promising histamine H(1)-receptor antagonistic activity and anti-inflammatory effects in vivo, indicating their potential therapeutic applications in allergic and inflammatory conditions (Kubota et al., 2009).
Antihypertensive Effects
Research on related thienopyrimidine-2,4-dione derivatives has shown potential antihypertensive effects. Russell et al. (1988) evaluated a series of thienopyrimidine-2,4-diones for their antihypertensive effects in spontaneously hypertensive rats, revealing the therapeutic potential of these compounds in managing high blood pressure (Russell et al., 1988).
Cytoprotective Antiulcer Activity
Ikeda et al. (1996) investigated the cytoprotective antiulcer activity of pyrimidine derivatives related to mepirizole and dulcerozine, including compounds with a pyrazolyl-pyrimidine structure. Their findings demonstrated significant inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, highlighting the potential of these compounds in ulcer prevention and treatment (Ikeda et al., 1996).
Anti-pinworm Activity
A novel study by Dhar et al. (2021) on coumarin-based trisubstituted methanes, structurally similar to pyrimidine-dione derivatives, demonstrated significant anti-pinworm activity in Syphacia obvelata-infected mice. These findings suggest the potential of such compounds in developing new anthelmintic drugs (Dhar et al., 2021).
Lipid-lowering Activity
A study on 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives by Sang et al. (2014) evaluated their lipid-lowering activity. Compound 1i, in particular, showed potent triglyceride-lowering potency in adipocytes and reduced body and liver weight in diet-induced obese mice, indicating its potential as a treatment for obesity-related diseases (Sang et al., 2014).
properties
IUPAC Name |
6-(4-ethoxyphenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-9-5-3-8(4-6-9)10-7-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHVOOYMNIMUDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734929 | |
Record name | 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
1368650-74-1 | |
Record name | 6-(4-Ethoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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